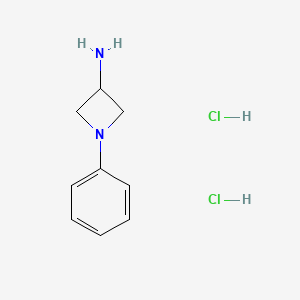

1-Phenylazetidin-3-amine dihydrochloride

Description

1-Phenylazetidin-3-amine dihydrochloride (CAS: 2055841-16-0) is a four-membered azetidine ring derivative with a phenyl substituent at the 1-position and an amine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₄Cl₂N₂, with a molecular weight of 221.13 g/mol. The compound is stored under inert atmosphere at 2–8°C and carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

CAS No. |

2055841-16-0 |

|---|---|

Molecular Formula |

C9H13ClN2 |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-phenylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H |

InChI Key |

ZGFZLCJXVVJAJZ-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=CC=CC=C2)N.Cl.Cl |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenylazetidin-3-amine dihydrochloride typically involves the reaction of phenylazetidine with hydrochloric acid. The synthetic route can be summarized as follows:

Starting Material: Phenylazetidine.

Reaction with Hydrochloric Acid: The phenylazetidine is reacted with hydrochloric acid under controlled conditions to yield this compound.

Purification: The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Phenylazetidin-3-amine dihydrochloride is characterized by its azetidine ring structure, which contributes to its unique physical and chemical properties. The molecular formula is , and it typically appears as a dihydrochloride salt, enhancing its solubility in water. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

1. Medicinal Chemistry:

- Drug Development: The compound serves as a lead structure for developing new therapeutic agents due to its unique azetidine core. It has been investigated for its potential interactions with biological systems, particularly in modulating pathways related to cancer and infectious diseases.

- Pharmacological Studies: Research has focused on the compound's binding affinity to specific receptors and enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

2. Biological Activity:

- Anticancer Properties: Studies have indicated that this compound exhibits significant antiproliferative effects on human cancer cell lines, such as MCF-7 (breast cancer) cells. Its mechanism involves disrupting cellular pathways involved in tumor growth and metastasis.

- Antimicrobial Activity: The compound has shown efficacy against various bacterial and fungal pathogens, suggesting its potential use in treating infections like candidiasis and aspergillosis.

3. Industrial Applications:

- Polymer Chemistry: It serves as a building block for synthesizing complex molecules and polymers, which can lead to materials with tailored properties for diverse industrial applications.

Case Studies

1. Anticancer Study:

A notable study evaluated the antiproliferative effects of this compound on MCF-7 cell lines. The results indicated significant inhibition of cell growth, supporting its potential as an anticancer agent.

2. Antimicrobial Evaluation:

In another study, the compound was screened against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungal species (e.g., Candida albicans). The findings demonstrated notable antimicrobial activity, reinforcing its application in infection treatment.

Mechanism of Action

The mechanism of action of 1-Phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzhydrylazetidin-3-amine Hydrochloride

- CAS : 1189735-08-7

- Molecular Formula : C₁₇H₁₉ClN₂

- Molecular Weight : 294.80 g/mol

- Key Differences: Substituent: A benzhydryl (diphenylmethyl) group replaces the phenyl group in the target compound, increasing lipophilicity and steric bulk. Salt Form: Monohydrochloride (vs. dihydrochloride), which may reduce aqueous solubility compared to the target compound.

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

- CAS : 1158785-53-5

- Molecular Formula : C₁₂H₁₇Cl₂N₃O₂

- Molecular Weight : 308.20 g/mol

- Key Differences: Ring Structure: Six-membered piperidine ring (vs. four-membered azetidine), offering greater conformational flexibility and reduced ring strain.

- Applications : Utilized in R&D for its nitro group’s role in redox-active or photolabile applications .

2,4-Diaminoanisole Dihydrochloride

- CAS : 614-94-8

- Molecular Formula : C₇H₁₂Cl₂N₂O

- Molecular Weight : 211.07 g/mol

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1-Phenylazetidin-3-amine Dihydrochloride and Analogues

Key Observations:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Phenylazetidin-3-amine dihydrochloride to ensure high yield and purity?

- Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., acetonitrile or DMF), temperature control (typically 0–25°C for azetidine ring stability), and stoichiometric ratios of reagents (e.g., phenyl Grignard reagents). Monitor intermediates via TLC or LC-MS to minimize side reactions like ring-opening. Post-synthesis, use recrystallization with ethanol/water mixtures to enhance purity . HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended for purity validation (>98% target) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the azetidine ring via -NMR (δ 3.5–4.0 ppm for CHN protons) and -NMR (δ 50–60 ppm for tertiary amine carbons).

- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 183.68 for the free base) .

- XRD : Resolve crystallographic data to confirm stereochemistry, particularly if chiral centers are present .

Q. What stability protocols are recommended for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Periodically assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives based on this compound for target-specific activity?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) to assess binding affinity with targets like GPCRs or kinases. Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .

Q. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

- Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and test each isomer in parallel assays (e.g., cAMP inhibition for adrenergic receptors). Use statistical meta-analysis to correlate stereochemistry with potency variations .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Conduct systematic solubility screens using USP protocols: equilibrate compound in solvents (DMSO, PBS, ethanol) at 25°C for 24 hrs, followed by filtration and gravimetric analysis. Compare results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics or fluorescence anisotropy with DPH probes to assess membrane fluidity changes. MD simulations (GROMACS) can model lipid bilayer interactions at atomic resolution .

Methodological Resources

- Analytical Validation : Cross-reference NMR/HRMS data with PubChem entries (CID: 94308) and ensure compliance with ICH Q2(R1) guidelines .

- Safety Protocols : Adhere to OSHA standards for amine handling (gloves, fume hoods) and waste disposal via licensed contractors .

- Data Management : Utilize cheminformatics platforms (e.g., ChemAxon) for structured data storage and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.